N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds often involves the reaction of primary compounds with specific reactants under controlled conditions. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide involved the reaction of N-methylchloroacetamide and 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, yielding the compound with over 85% efficiency, showcasing the critical role of reactant selection and reaction conditions in acetamide synthesis (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been elucidated through various analytical techniques, including X-ray crystallography. For example, N-[3-(Diethylaminomethyl)-4- hydroxyphenyl]acetamide and its hydrochloride salt have been studied, revealing intricate hydrogen bonding and polymeric networks (T. Latif et al., 1999). These studies highlight the importance of molecular interactions in defining the structural characteristics of acetamide compounds.
Chemical Reactions and Properties
The reactivity of acetamide compounds can be influenced by their structural features. For instance, the presence of a phenoxy or an amino group can affect their reactivity towards various chemical transformations. The chemoselective acetylation of 2-aminophenol, leading to N-(2-hydroxyphenyl)acetamide, demonstrates the selective functionalization of the amino group over the hydroxyl group, showcasing the compound's chemical behavior (Deepali B Magadum & G. Yadav, 2018).
Physical Properties Analysis
The physical properties of acetamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structures of related compounds reveal specific hydrogen bonding patterns and molecular packing, which are significant for understanding their physical properties. For example, the analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides provided insights into their hydrogen bonding and hydrophilic and hydrophobic areas, which can influence their solubility and melting points (A. Camerman et al., 2005).
Chemical Properties Analysis
The chemical properties of acetamide compounds, including their reactivity, stability, and interactions with other molecules, are essential for their potential applications. Studies on the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide have shown how catalysts and reaction conditions can significantly affect the selectivity and efficiency of chemical reactions, providing valuable insights into the compound's chemical properties and potential applications (A. Vavasori et al., 2023).
properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-21(5-2)17-11-9-16(10-12-17)20-19(22)14-23-18-8-6-7-15(3)13-18/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIFRCIJQVXAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352680 |
Source
|
Record name | N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide | |
CAS RN |
5622-54-8 |
Source
|
Record name | N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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